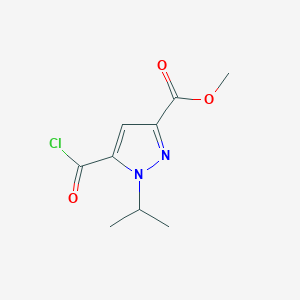
Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CIPC and is widely used as a herbicide and fungicide in agriculture. However, recent studies have shown that CIPC has several other potential applications in scientific research.
Wirkmechanismus
The mechanism of action of CIPC is not fully understood. However, studies have shown that CIPC can inhibit the activity of enzymes that are involved in various cellular processes. This inhibition can lead to the disruption of cellular functions and ultimately, cell death.
Biochemical and Physiological Effects:
CIPC has several biochemical and physiological effects on cells. Studies have shown that CIPC can induce oxidative stress in cells, which can lead to DNA damage and ultimately, cell death. Additionally, CIPC has been shown to affect the expression of genes that are involved in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CIPC in lab experiments is its relatively low cost and easy synthesis method. Additionally, CIPC has a wide range of potential applications in various fields. However, one of the main limitations of using CIPC in lab experiments is its potential toxicity. CIPC can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of CIPC in scientific research. One potential direction is the development of new cancer therapies based on the cytotoxic effects of CIPC. Additionally, CIPC could be used in the development of new drugs for the treatment of other diseases, such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential applications of CIPC in scientific research.
Synthesemethoden
The synthesis of CIPC involves the reaction of 3,5-dimethylpyrazole with ethyl chloroformate and isopropylamine. The resulting compound is then methylated using dimethyl sulfate to obtain CIPC. This synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
CIPC has several potential applications in scientific research. One of the most promising applications of CIPC is in the field of cancer research. Studies have shown that CIPC has cytotoxic effects on cancer cells and can induce apoptosis in these cells. This makes CIPC a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
methyl 5-carbonochloridoyl-1-propan-2-ylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-5(2)12-7(8(10)13)4-6(11-12)9(14)15-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWQNAFXCPQUEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(=O)OC)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(chlorocarbonyl)-1-isopropyl-1H-pyrazole-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

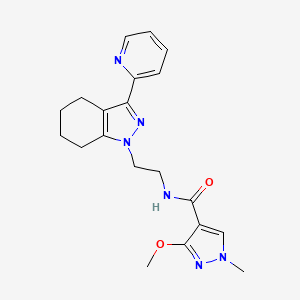
![2-[4-Methyl-6-(3-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2473083.png)
![4-[2-(4-chlorophenyl)acetyl]-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2473084.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2473089.png)
![2-{[1-(Oxane-4-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2473090.png)

![1-Ethylsulfanyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2473092.png)
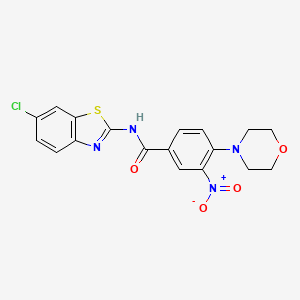

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2473096.png)
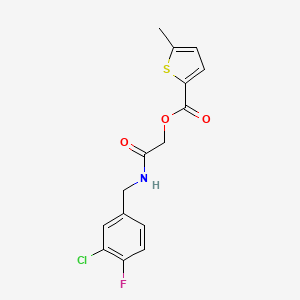
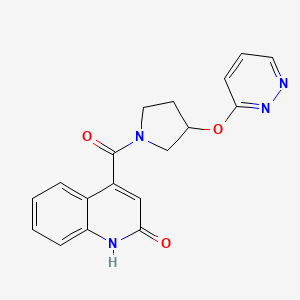
![N-(2,5-difluorophenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2473100.png)